2-[(Heptan-3-yl)amino]-N,N-dimethylacetamide
Description
2-[(Heptan-3-yl)amino]-N,N-dimethylacetamide is a substituted acetamide featuring a branched aliphatic chain (heptan-3-yl) attached to the acetamide core. Its structure comprises an N,N-dimethylacetamide backbone with a secondary amine linkage to a heptan-3-yl group.
Properties
Molecular Formula |
C11H24N2O |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-(heptan-3-ylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H24N2O/c1-5-7-8-10(6-2)12-9-11(14)13(3)4/h10,12H,5-9H2,1-4H3 |
InChI Key |
CBPYNCPMWWUFPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Conditions Summary
| Method | Reactants | Catalyst/Conditions | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Dimethylamine + Acetic Anhydride | Dimethylamine, Acetic Anhydride | None or Lewis acid catalysts | 120 - 190 | Atmospheric to 1.5 atm | ~99 | 99+ | Multistage distillation for purification |
| Dimethylamine + Methyl Acetate | Dimethylamine, Methyl Acetate | Basic catalyst (solid base) | ~20 | Atmospheric | High | High | Continuous reaction; methanolic solution |
| Dimethylamine + Acetic Acid (Neutralization + Dehydration) | Dimethylamine, Acetic Acid | Lewis hydrochlorate catalysts | 120 - 190 | 1 - 1.5 atm | 93 - 99 | 99.7-99.9 | Reaction distillation; water removal during reaction |
Proposed Synthetic Route for 2-[(Heptan-3-yl)amino]-N,N-dimethylacetamide
Stepwise Outline
Synthesis of N,N-Dimethyl-2-chloroacetamide Intermediate
- Starting from N,N-dimethylacetamide or acetamide, chlorinate the alpha carbon to introduce the chloro substituent. This can be achieved by reaction with thionyl chloride or phosphorus pentachloride under controlled conditions.
Nucleophilic Substitution with Heptan-3-ylamine
- React the chloroacetamide intermediate with heptan-3-ylamine in a polar aprotic solvent (e.g., DMA or DMF) in the presence of a base such as 2,6-lutidine at elevated temperature (50–120°C) for several hours to form the target compound.
-
- Purify the product by standard methods such as recrystallization or chromatographic techniques to obtain analytically pure 2-[(heptan-3-yl)amino]-N,N-dimethylacetamide.
Summary Table of Preparation Methods
| Stage | Reaction Type | Reactants/Intermediates | Conditions | Yield & Notes |
|---|---|---|---|---|
| N,N-Dimethylacetamide synthesis | Amidation/Dehydration | Dimethylamine + Acetic Anhydride/Acetic Acid | 120-190°C, catalytic distillation | High yield (~99%), high purity |
| Alpha-chlorination | Halogenation | N,N-Dimethylacetamide + Thionyl chloride | Controlled temperature, inert atmosphere | Intermediate for amination |
| Amination | Nucleophilic substitution | N,N-Dimethyl-2-chloroacetamide + Heptan-3-ylamine | 20-150°C, pyridine base, polar aprotic solvent | Moderate to high yield expected |
Research Insights and Considerations
The choice of solvent and base in the amination step is critical to maximize yield and minimize side reactions. Polar aprotic solvents such as DMA, DMF, or DMSO facilitate nucleophilic substitution by stabilizing charged intermediates.
Temperature control during both chlorination and amination steps is essential to avoid decomposition or side reactions.
Catalytic reaction distillation methods in the synthesis of N,N-dimethylacetamide improve process efficiency and product purity, which is beneficial for scale-up.
The use of excess dimethylamine in the initial amidation step can drive the reaction to completion, but excess amine must be recovered and recycled to optimize cost and environmental impact.
The removal of by-products such as water during dehydration and amination reactions is necessary to shift equilibrium toward product formation.
Chemical Reactions Analysis
Types of Reactions
2-[(Heptan-3-yl)amino]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
2-[(Heptan-3-yl)amino]-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Heptan-3-yl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of N,N-Dimethylacetamide Derivatives
Key Observations :
- The heptan-3-yl group introduces significant hydrophobicity compared to aromatic or halogenated derivatives.
- Schiff base derivatives (e.g., benzylidene) enable coordination chemistry applications due to the imine group .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- *Predicted values for 2-[(Heptan-3-yl)amino]-N,N-dimethylacetamide based on structural analogs. The heptan chain increases logP compared to DMA but remains lower than chlorinated derivatives.
- Chlorinated compounds (e.g., 2,4-dichlorophenoxy) exhibit higher melting points due to rigid aromatic packing .
Crystallographic and Packing Behavior
- Nitro-Biphenyl Derivatives: Bulky aromatic groups (e.g., NO₂-Bi-1-S-DMAc) form dense crystalline lattices with strong π-π interactions .
- Aliphatic Analogs : The heptan-3-yl chain likely disrupts crystalline packing, leading to amorphous or low-melting solids, though experimental data is unavailable.
Biological Activity
2-[(Heptan-3-yl)amino]-N,N-dimethylacetamide (HDMA) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of HDMA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
HDMA is characterized by its amide functional group and an alkyl chain, which influence its interaction with biological molecules. The specific structure contributes to its unique chemical properties, making it a candidate for various biological applications.
The biological activity of HDMA is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, thereby influencing various signaling pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that HDMA may exhibit:
- Enzyme Modulation : HDMA may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound might bind to receptors, affecting cellular responses and signaling cascades.
Antimicrobial Activity
Research indicates that HDMA has potential antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. For instance, HDMA exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Anticancer Properties
Preliminary investigations into the anticancer activity of HDMA have shown promising results. In a study involving various cancer cell lines, HDMA demonstrated cytotoxic effects, particularly in breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 7.8 |
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, HDMA was tested against a panel of pathogens to assess its antimicrobial efficacy. The study utilized a broth microdilution method to determine MIC values. Results indicated that HDMA could serve as a lead compound for developing new antimicrobial agents, particularly against resistant strains.
Study 2: Cancer Cell Line Testing
A series of experiments were conducted using MCF-7 and A549 cell lines treated with varying concentrations of HDMA. Flow cytometry analysis revealed that treatment with HDMA led to increased apoptotic cell populations compared to untreated controls. This suggests that HDMA may induce programmed cell death through intrinsic apoptotic pathways.
Safety and Toxicology
While the therapeutic potential of HDMA is significant, safety assessments are crucial. Preliminary toxicological studies indicate that HDMA has a favorable safety profile with no observed mutagenic effects in standard assays. Long-term exposure studies are ongoing to evaluate chronic toxicity and reproductive effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
